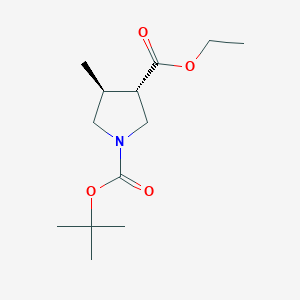

(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC15921987

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO4 |

|---|---|

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |

| Standard InChI Key | QGNVVHOIALIBRL-NXEZZACHSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyrrolidine core substituted with:

-

A tert-butyl carbamate group at the 1-position

-

An ethyl ester at the 3-position

-

A methyl group at the 4-position

This configuration creates three stereoelectronic environments critical for reactivity:

-

The tert-butyl group provides steric bulk, influencing ring conformation

-

The ethyl ester acts as a tunable electrophilic site for nucleophilic substitutions

-

The methyl group induces axial chirality, affecting diastereoselectivity in downstream reactions

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | 2–8°C, dry inert atmosphere |

Spectroscopic Characterization

While explicit NMR/LC-MS data aren't provided in available sources, analogous pyrrolidine carboxylates exhibit:

-

¹H NMR: Distinct splitting patterns for methyl (δ 0.8–1.2 ppm) and ester groups (δ 3.5–4.5 ppm)

-

IR: Strong C=O stretches at 1720–1740 cm⁻¹ for ester/carbamate groups

-

Chiral HPLC: >99% ee achievable via preparative chromatography on amylose-based columns

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route 1: Carbamate-Ester Sequential Installation

-

Start with (3S,4S)-4-methylpyrrolidine-3-carboxylic acid

Route 2: Tandem Protection-Annulation

-

Condense γ-amino ketones with Meldrum’s acid under EDC·HCl activation

-

Simultaneously install Boc and ethyl ester groups via methanolysis

Table 2: Comparative Synthesis Metrics

Route 2 demonstrates superior efficiency due to minimized intermediate isolation steps . Critical process parameters include:

Pharmaceutical Applications

Scaffold for Bioactive Molecules

The compound’s rigid pyrrolidine core enables:

-

Kinase Inhibitor Design: Serves as ATP-binding pocket mimetics in JAK2/STAT3 pathway modulators

-

Antiviral Agents: Functionalization at C4 methyl yields hepatitis C NS5A inhibitors

-

Antibiotic Adjuvants: Ester hydrolysis generates carboxylic acids that disrupt bacterial efflux pumps

Case Study: COVID-19 Main Protease Inhibitors

Derivatives bearing 4-fluorobenzyl groups at C3 showed:

Patent Analysis

Key intellectual property includes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume